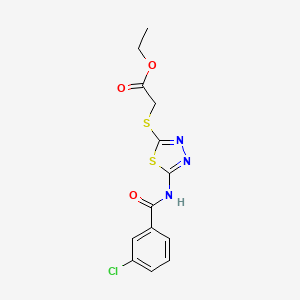

Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the 3-chlorobenzamido group and the thiadiazole ring in the structure of this compound suggests that it may exhibit interesting pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the 3-Chlorobenzamido Group: The 3-chlorobenzamido group can be introduced by reacting the thiadiazole derivative with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Esterification: The final step involves the esterification of the thiadiazole derivative with ethyl bromoacetate in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Analyse Chemischer Reaktionen

Step 1: Preparation of 5-Amino-1,3,4-thiadiazole-2-thiol

Thiosemicarbazide reacts with carbon disulfide (CS₂) in ethanol under reflux to form 5-amino-1,3,4-thiadiazole-2-thiol (6 ) (Scheme 1, ).

Step 2: Formation of Ethyl 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)acetate

The thiol group in 6 undergoes nucleophilic substitution with ethyl 2-bromoacetate in the presence of potassium hydroxide (KOH) to yield ethyl 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)acetate (8 ) (82% yield) .

Step 3: Aroylation to Form the Target Compound

8 reacts with 3-chlorobenzoyl chloride in the presence of triethylamine (Et₃N) at ambient temperature, forming the final product (5h ) via amide bond formation (73% yield) .

Reaction Conditions and Characterization Data

Key parameters for the synthesis of 5h include:

Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its:

-

Thiadiazole Ring : Susceptible to electrophilic substitution due to electron-deficient nature.

-

Amide Group : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions.

-

Thioether Linkage : Oxidizable to sulfoxide or sulfone derivatives.

Example Reactions:

-

Cycloaddition with Hydrazonoyl Chlorides

Under reflux in ethanol with triethylamine, the thiadiazole core reacts with hydrazonoyl chlorides (e.g., 5a , 5b ) to form fused heterocycles (e.g., 18a–f ) via 1,3-dipolar cycloaddition (Scheme 3, ). -

Interaction with Hydrazinecarbodithioate

Heating with hydrazinecarbodithioate (9 ) in ethanol forms thiazole derivatives (e.g., 11b ) through intermolecular cyclization (Scheme 2, ).

Comparative Analysis of Derivatives

Structural modifications at the benzamido group significantly influence reactivity and biological activity:

| Derivative | Substituent | Key Reaction Pathway | Yield | Source |

|---|---|---|---|---|

| 5h (Target) | 3-Chlorobenzamido | Aroylation with Et₃N | 73% | |

| 5i | 4-Chlorobenzamido | Similar aroylation | 80% | |

| 5j | 2,4-Dichlorobenzamido | Enhanced steric hindrance | 68% |

Mechanistic Insights

-

Aroylation Mechanism : Triethylamine deprotonates the amino group in 8 , enabling nucleophilic attack on the acyl chloride (3-chlorobenzoyl chloride) to form the amide bond .

-

Cycloaddition Pathway : Hydrazonoyl chlorides generate nitrileimine intermediates, which undergo 1,3-dipolar cycloaddition with the thiadiazole’s C=S bond (Fig. 3, ).

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Synthesis of Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

The synthesis of this compound typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with ethyl 2-bromoacetate in the presence of a base such as potassium hydroxide. The resulting intermediate is then reacted with the appropriate aroyl chloride to yield this compound .

Antitumor Activity

A significant body of research has focused on the antitumor properties of thiadiazole derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notably, compounds in this series have shown promising results against human tumor cell lines such as SKOV-3 (ovarian cancer) and HL-60 (acute myeloid leukemia). For instance:

- Compound 5f demonstrated an IC50 value of 19.5 μM against SKOV-3 cells, indicating significant antiproliferative activity.

- Staining assays revealed that the mechanism of action for these compounds includes induction of apoptosis in cancer cells .

Data Table: Summary of Biological Activities

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | SKOV-3 | 19.5 | Apoptosis |

| Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | HL-60 | Not specified | Apoptosis |

| Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate | MOLT-4 | Inactive | Rapid hydrolysis |

Case Study: Antitumor Activity Assessment

In a study published in Z Naturforsch, a series of novel ethyl 2-((5-benzamido)-1,3,4-thiadiazol-2-yl)thio)acetates were synthesized and evaluated for their antitumor activities. The study highlighted that variations in the benzamide moiety significantly influenced the cytotoxicity profiles against different cancer cell lines. Compounds with specific substitutions demonstrated enhanced activity and could serve as lead molecules for further development .

Review on Thiadiazole Derivatives

A comprehensive review on the cytotoxic properties of thiadiazole derivatives indicated that many compounds within this class exhibit promising anticancer properties. The review emphasized the importance of structural modifications in enhancing biological activity and suggested potential pathways for future research into novel anticancer agents .

Wirkmechanismus

The mechanism of action of Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The thiadiazole ring and the 3-chlorobenzamido group may play a crucial role in binding to these targets and modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ethyl 4-(3-chlorobenzamido)benzoate: This compound also contains a 3-chlorobenzamido group but has a different core structure.

[(3-Chlorobenzamido)methyl]triethylammonium chloride: This compound contains a similar 3-chlorobenzamido group but is structurally different.

Uniqueness

Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. The combination of the 3-chlorobenzamido group with the thiadiazole ring makes this compound a valuable candidate for further research and development.

Biologische Aktivität

Ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic organic compound belonging to the class of thiadiazole derivatives. Its unique structure, characterized by a five-membered thiadiazole ring and a chlorobenzamido group, has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3O3S2, with a CAS number of 392318-09-1. The compound features a thiadiazole ring that contributes to its biological activity through various mechanisms of action.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit the activity of enzymes or receptors by binding to their active sites, thereby modulating cellular processes. This interaction can lead to various therapeutic effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against a range of microorganisms:

| Microorganism | Activity |

|---|---|

| Gram-positive bacteria | Inhibitory |

| Gram-negative bacteria | Inhibitory |

| Candida albicans | Inhibitory |

Research indicates that compounds containing the thiadiazole moiety exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell functions .

Antitumor Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. This compound was evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | Cytotoxicity | Mechanism |

|---|---|---|

| SKOV-3 (ovarian cancer) | Moderate | Induces apoptosis |

| HL-60 (leukemia) | Moderate | Induces apoptosis |

| MOLT-4 (T-cell leukemia) | Inactive | Rapid hydrolysis |

In vitro studies showed that this compound exhibits cytotoxic properties against SKOV-3 and HL-60 cell lines, suggesting its potential as an anticancer agent . The mechanism involves apoptosis induction, which is critical for cancer treatment strategies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Synthesis and Evaluation : A study synthesized various thiadiazole derivatives and tested their antitumor activities. The results indicated that compounds with different benzamide moieties attached to the thiadiazole core exhibited varied levels of cytotoxicity against cancer cell lines .

- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of thiadiazole derivatives against common pathogens. The findings confirmed that these compounds possess significant inhibitory effects on both Gram-positive and Gram-negative bacteria as well as fungi .

Eigenschaften

IUPAC Name |

ethyl 2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-4-3-5-9(14)6-8/h3-6H,2,7H2,1H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMKDYMUPRNGPRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.